molecular formula C12H13N5S B509585 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline CAS No. 874591-56-7

3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline

Cat. No.: B509585
CAS No.: 874591-56-7
M. Wt: 259.33g/mol
InChI Key: JYGYVJGKVKTAIH-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound belongs to the triazolo-thiadiazole class of fused heterocyclic systems, characterized by a bicyclic structure containing nitrogen and sulfur atoms. Its IUPAC name is 3-(3-Ethyltriazolo[3,4-b]thiadiazol-6-yl)-2-methylaniline , with the molecular formula C₁₂H₁₃N₅S and molecular weight 259.33 g/mol . Key structural features include:

  • Triazole ring : A five-membered ring with three nitrogen atoms.
  • Thiadiazole ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Substituents : An ethyl group at position 3 of the triazole ring and a methylaniline moiety at position 6 of the thiadiazole ring.
Property Value Source
Molecular Formula C₁₂H₁₃N₅S
Molecular Weight 259.33 g/mol
SMILES CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)N)C
CAS Number 874591-56-7

Properties

IUPAC Name

3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-6-9(13)7(8)2/h4-6H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGYVJGKVKTAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-Amino-3-mercapto-5-ethyl-1,2,4-triazole

The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. Ethyl hydrazinecarboxylate reacts with carbon disulfide in alkaline conditions to form 4-amino-5-ethyl-1,2,4-triazole-3-thiol. Key parameters:

  • Reagents : Ethyl hydrazinecarboxylate, CS₂, KOH

  • Conditions : Reflux in ethanol (6–8 h)

  • Yield : 75–85%.

2-Methyl-4-(bromoacetyl)aniline

The α-halo carbonyl component is prepared by bromination of 2-methyl-4-acetylaniline using molecular bromine in acetic acid.

  • Reagents : 2-Methyl-4-acetylaniline, Br₂, CH₃COOH

  • Conditions : 0–5°C, 2 h

  • Yield : 68%.

Stepwise Synthesis via Cyclocondensation

Cyclocondensation Reaction

The triazolothiadiazole ring is formed by reacting 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with 2-methyl-4-(bromoacetyl)aniline in dimethylformamide (DMF).

  • Reaction Mechanism :
    Triazole-SH+Br-CH₂-CO-AnilineTriazolothiadiazole+HBr\text{Triazole-SH} + \text{Br-CH₂-CO-Aniline} \rightarrow \text{Triazolothiadiazole} + \text{HBr}

  • Conditions : DMF, K₂CO₃, 80°C, 4 h

  • Yield : 72%.

Microwave-Assisted Optimization

Microwave irradiation reduces reaction time and improves yield:

  • Conditions : DMF, MW (300 W, 120°C), 20 min

  • Yield : 89%.

Alternative Route via Iodine-Mediated Cyclization

One-Pot Synthesis

A streamlined method uses iodine as a cyclizing agent:

  • Reagents : 4-Amino-3-mercapto-5-ethyl-1,2,4-triazole, 2-methyl-4-propanoylaniline, I₂

  • Conditions : DMF, 100°C, 2 h

  • Yield : 82%.

Regioselectivity Control

X-ray crystallography confirms exclusive formation of the 6-yl regioisomer due to steric and electronic effects of the ethyl group.

Post-Synthetic Functionalization

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Purity : >95% (HPLC).

  • Analytical Data :

    • ¹H NMR (500 MHz, DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 6.98 (d, J = 8.2 Hz, 1H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 2.38 (s, 3H, CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).

    • HRMS : m/z 259.33 [M+H]⁺.

Comparative Analysis of Methods

MethodConditionsYield (%)TimeAdvantages
CyclocondensationDMF, 80°C724 hHigh scalability
Microwave-assistedDMF, MW, 120°C8920 minRapid, energy-efficient
Iodine-mediatedDMF, 100°C822 hAvoids halogenated solvents

Challenges and Solutions

Byproduct Formation

  • Issue : Competing thioether formation during cyclocondensation.

  • Solution : Use of excess K₂CO₃ to scavenge HBr.

Solvent Selection

  • DMF vs. Ethanol : DMF enhances solubility of intermediates but requires rigorous drying.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Heteropolyacids (e.g., H₃PW₁₂O₄₀) enable catalyst reuse for 5 cycles without yield loss.

  • Waste Management : HBr neutralization with NaOH produces NaBr, which is recoverable.

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies show visible-light-driven cyclization using TiO₂ nanoparticles reduces energy input:

  • Conditions : TiO₂ (5 mol%), blue LED, rt, 6 h

  • Yield : 78% .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be modified with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo-thiadiazole compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds demonstrate antitumor activity against various cancer cell lines, including breast and lung cancers. The National Cancer Institute has conducted assays revealing that these compounds can inhibit cell proliferation effectively .

Case Study:
In a study involving 60 cancer cell lines, derivatives of triazolo-thiadiazole were synthesized and tested for their antineoplastic activity. Results indicated significant inhibition of tumor growth in specific cell lines, suggesting that modifications to the core structure can enhance efficacy .

Antimicrobial Properties

Triazolo-thiadiazole derivatives have also been investigated for their antimicrobial activities. These compounds have shown effectiveness against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Experimental Findings:
A recent study evaluated the antibacterial and antifungal properties of synthesized triazolo-thiadiazole derivatives. The results demonstrated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .

Agrochemical Applications

The unique properties of 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline make it a candidate for use in agrochemicals. Its potential as a fungicide or herbicide is under investigation due to its ability to disrupt biological processes in target organisms.

Fungicidal Activity

Research has indicated that triazole-based compounds can inhibit fungal pathogens effectively. The incorporation of the thiadiazole ring may enhance this activity further.

Research Insights:
Studies have shown that certain derivatives exhibit high fungicidal effects against common agricultural pathogens. This opens avenues for developing new fungicides with lower toxicity profiles compared to existing chemicals .

Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of tumor growth in various cancer cell linesSignificant antitumor activity observed in modified derivatives
Antimicrobial PropertiesEffectiveness against bacteria and fungiEnhanced antibacterial and antifungal activities noted in recent studies
Agrochemical UsesPotential as a fungicide or herbicideHigh efficacy against agricultural pathogens reported

Mechanism of Action

The mechanism of action of 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Alkyl groups (e.g., ethyl in the target compound) increase lipophilicity, improving membrane permeability compared to polar substituents like methoxy .
  • Stereoelectronic Interactions: The 2-methylaniline group in the target compound may engage in π-stacking or hydrogen bonding with biological targets, unlike bulkier substituents (e.g., quinolinyl in 5a) .

Pharmacological Activity Profiles

  • Antimicrobial/Anticancer : Triazolo-thiadiazoles exhibit broad-spectrum antimicrobial activity. The target compound’s ethyl and methylaniline groups may enhance metabolic stability, favoring prolonged activity compared to halogenated analogs (e.g., 3-BDI, 3-CDI) .
  • Anti-inflammatory: Derivatives with aryl ethers (e.g., phenoxymethyl in ) show promise, but the target compound’s aniline group could modulate cyclooxygenase (COX) selectivity.
  • Enzyme Inhibition : 4-NDI and 4-CDI inhibit heparanase, a key enzyme in cancer metastasis, via halogen-mediated hydrophobic interactions . The target compound’s lack of halogens suggests a different mechanism, possibly through amine-mediated hydrogen bonding.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Solubility (aq.)
Target Compound C₁₇H₂₂N₄S 314.45 3.2 Low (lipophilic)
4-NDI C₁₇H₁₆N₆O₂S 376.42 4.1 Very low
3-(2-Fluorophenyl)-6-(phenoxymethyl) C₁₆H₁₁FN₄OS 330.35 2.8 Moderate

Key Observations :

  • Higher halogen content (e.g., iodine in 4-NDI) increases molecular weight and logP, reducing aqueous solubility.

Biological Activity

The compound 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline is a derivative of the triazolo-thiadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, urease inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 838849-32-4
  • Molecular Formula : C21H21N5O3S
  • Molecular Weight : 423.49 g/mol

Biological Activity Overview

The biological activity of triazolo-thiadiazole derivatives has been extensively studied. These compounds are known for their antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific activities of this compound include:

Antimicrobial Activity

Research indicates that triazolo-thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives:

  • Minimum Inhibitory Concentration (MIC) values were determined for several analogs.
  • Notably, compounds with halogen substitutions (e.g., 6f , 6g , and 6h ) demonstrated potent antifungal activity with MIC values of 0.5 to 2 µg/mL compared to fluconazole (MIC = 2 µg/mL) .

Urease Inhibition

Urease is a critical enzyme in many pathogenic microorganisms. The inhibition of urease can be an effective strategy against infections caused by urease-positive bacteria:

  • The compound exhibited IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM , significantly lower than the positive control thiourea (IC50 = 22.54 ± 2.34 µM) .
  • Molecular dynamics simulations revealed that the most potent derivative occupied the active site effectively during inhibition studies.

Case Studies and Research Findings

CompoundActivity TypeIC50/MIC ValuesReference
6a Urease Inhibition0.87 ± 0.09 µM
6f Antifungal ActivityMIC = 1 µg/mL
6g Antifungal ActivityMIC = 2 µg/mL
Fluconazole Antifungal ControlMIC = 2 µg/mL

The mechanism by which these compounds exert their biological effects is linked to their ability to interact with specific enzymes and cellular targets:

  • The competitive inhibition observed with urease suggests that these compounds can effectively block the enzyme's active site.
  • The presence of sulfur in the thiadiazole structure enhances lipophilicity, facilitating cellular membrane penetration and subsequent biological activity .

Q & A

Q. What are common synthetic routes for 3-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline?

The compound is typically synthesized via multi-step reactions starting from 4-amino-3-mercapto-1,2,4-triazole derivatives. A key step involves cyclocondensation with aromatic acids or aldehydes in the presence of POCl₃, which activates the carbonyl group for electrophilic substitution. For example, 4-amino-3-mercapto-5-ethyl-1,2,4-triazole reacts with substituted phenylpropanoic acids under reflux with POCl₃, followed by neutralization and recrystallization to yield the triazolo-thiadiazole core . Variations in substituents (e.g., ethyl or methyl groups) are introduced by modifying the starting triazole or acid components .

Q. Which spectroscopic and analytical methods confirm the structure of this compound?

Structural confirmation relies on:

  • ¹H NMR : To identify proton environments, particularly aromatic and alkyl substituents.
  • IR spectroscopy : Confirms functional groups (e.g., C=S, N-H stretches).
  • X-ray crystallography : Resolves planar triazolo-thiadiazole ring systems and dihedral angles with aromatic substituents (e.g., 74.34° between the core and benzene rings) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages within ±0.1% of theoretical values) .

Q. How is the purity of the compound assessed during synthesis?

Purity is determined via high-performance liquid chromatography (HPLC) to quantify impurities (<1%) and thin-layer chromatography (TLC) for reaction monitoring. Recrystallization from ethanol-DMF (1:1 v/v) is a standard purification method .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization involves:

  • Reagent ratios : A 1:1 molar ratio of triazole and carboxylic acid derivatives minimizes side products.
  • Catalyst selection : POCl₃ enhances electrophilicity but requires careful temperature control (reflux at 110–120°C).
  • Reaction time : Extended reflux (16–24 hours) ensures complete cyclization, as shorter durations lead to unreacted intermediates .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What molecular docking strategies predict biological targets for this compound?

Docking studies use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to evaluate antifungal potential. Software such as AutoDock Vina calculates binding affinities (ΔG values) and identifies key interactions (e.g., hydrogen bonds with active-site residues). For triazolo-thiadiazoles, the planar core and substituent orientation are critical for target engagement .

Q. How is structure-activity relationship (SAR) analysis conducted for bioactivity?

SAR studies systematically modify substituents (e.g., replacing ethyl with methyl or aryl groups) and assess:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Enzyme inhibition : IC₅₀ values for targets like sortase A (e.g., 9.3 µM for triazolothiadiazoles with sulfonate groups) . Substitutions at the 6-position (e.g., phenoxymethyl) enhance lipophilicity and membrane penetration .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies arise from:

  • Purity variations : Impurities >2% skew bioactivity; rigorous HPLC validation is essential.
  • Assay conditions : Differences in bacterial strains (e.g., clinical vs. reference isolates) or culture media (e.g., Mueller-Hinton vs. RPMI) affect MIC values .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) may enhance activity in one study but reduce it in another due to target specificity .

Q. What computational methods evaluate the compound’s electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential maps. These correlate with reactivity and interaction with biological targets (e.g., lower HOMO-LUMO gaps enhance electrophilic attack) .

Q. How is stability assessed under varying physiological conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., >250°C for triazolo-thiadiazoles).
  • pH stability : Incubation in buffers (pH 2–12) followed by HPLC quantifies degradation products.
  • Light exposure : Photostability tests under UV/visible light identify photosensitive substituents .

Q. What enzyme inhibition assays are used to validate target engagement?

  • Colorimetric assays : Measure sortase A inhibition via cleavage of fluorescent substrates (e.g., Abz-LPETG-Dap).
  • Kinetic analysis : Determines inhibition constants (Kᵢ) using Lineweaver-Burk plots.
  • Cellular assays : Validate efficacy in biofilm disruption models (e.g., S. aureus biofilm reduction ≥50% at 10 µg/mL) .

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